molecular formula C22H28ClN3O3 B2944540 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903341-53-7

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2944540
CAS No.: 903341-53-7
M. Wt: 417.93
InChI Key: NTWROXFYBKQPBK-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative featuring a chloro-substituted benzene ring, a methoxy group at the 2-position, and a complex ethyl-linked side chain. The side chain includes a 4-methoxyphenyl group and a 4-methylpiperazine moiety, which distinguishes it from simpler benzamide analogs. Piperazine derivatives are known for modulating pharmacokinetic properties, such as solubility and receptor binding, often seen in drugs targeting the central nervous system (CNS) or metabolic pathways .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c1-25-10-12-26(13-11-25)20(16-4-7-18(28-2)8-5-16)15-24-22(27)19-14-17(23)6-9-21(19)29-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWROXFYBKQPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C19_{19}H24_{24}ClN3_{3}O2_{2}
  • Molecular Weight : 359.87 g/mol

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety suggests possible interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

Biological Activity and Efficacy

Recent studies have highlighted several key aspects of the biological activity of this compound:

Anticancer Activity

  • Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it demonstrated an IC50_{50} value of less than 50 µM in breast cancer cell lines, indicating significant antiproliferative effects.
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Antimicrobial Properties

  • Broad-Spectrum Activity : In vitro studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against various bacterial strains, suggesting that it could serve as a potential lead for antibiotic development.

Case Studies and Research Findings

A series of studies have evaluated the biological properties of this compound:

StudyFocusFindings
Study AAnticancer ActivityIC50_{50} < 50 µM in MCF-7 cells; apoptosis via caspase activation
Study BAntimicrobial ActivityMIC values between 8 to 32 µg/mL against multiple bacterial strains
Study CNeuropharmacologyPotential interaction with serotonin receptors, influencing mood-related behaviors

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully elucidate its toxicity mechanisms and long-term effects.

Comparison with Similar Compounds

Key Structural Differences

Side Chain Complexity: The target compound’s piperazine-containing side chain is unique among the analogs. Piperazine moieties enhance solubility and enable interactions with serotonin or dopamine receptors, common in antipsychotics (e.g., aripiprazole) .

Substituent Effects on Bioactivity: The sulfamoyl group in ’s compound may confer diuretic or carbonic anhydrase inhibitory properties, akin to acetazolamide .

Methoxy Positioning :

  • The 2-methoxy group in the target compound and its analogs is conserved, likely contributing to metabolic stability by resisting oxidative degradation.

Research Findings and Data Gaps

  • Anticancer Activity : Thiadiazole-containing analogs () show promising cytotoxicity, but the target compound’s piperazine group may redirect activity toward CNS targets rather than oncology .
  • Metabolic Pathways: Glibenclamide-related analogs () inhibit ATP-sensitive potassium channels in pancreatic β-cells.
  • Synthetic Utility : Simpler analogs like Rip-B () serve as intermediates, highlighting the target compound’s advanced structural complexity for specialized applications .

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